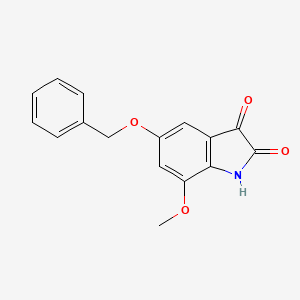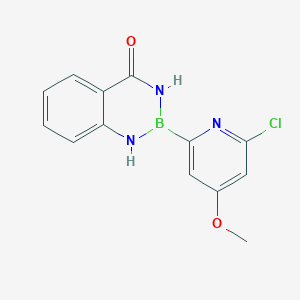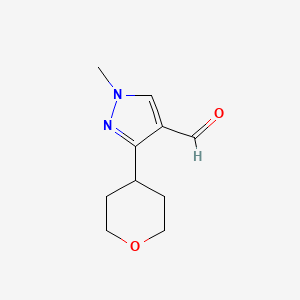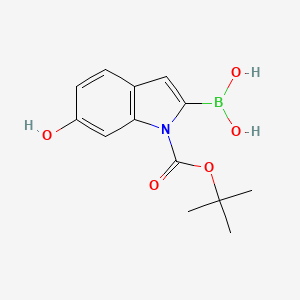
5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indole-2,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-benzyloxyindole and 7-methoxyindole.
Reaction Conditions: The key steps involve the formation of the indole core, followed by the introduction of the benzyloxy and methoxy groups. This can be achieved through various organic reactions, including Friedel-Crafts alkylation, nucleophilic substitution, and oxidation-reduction reactions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
- 5-benzyloxyindole
- 7-methoxyindole
- 5-benzyloxy-4-methylpent-2-enyl (tributyl)stannane
Uniqueness
5-(benzyloxy)-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific combination of benzyloxy and methoxy groups on the indole core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H13NO4 |
|---|---|
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
7-methoxy-5-phenylmethoxy-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H13NO4/c1-20-13-8-11(21-9-10-5-3-2-4-6-10)7-12-14(13)17-16(19)15(12)18/h2-8H,9H2,1H3,(H,17,18,19) |
Clave InChI |
RHAXQCWXCQMIFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C1NC(=O)C2=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)










